Cas no 2092550-63-3 (Ethyl 2-amino-4-bromo-1,3-benzothiazole-7-carboxylate)

Ethyl 2-amino-4-bromo-1,3-benzothiazole-7-carboxylate is a brominated benzothiazole derivative with a carboxylate ester functional group at the 7-position and an amino substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and heterocyclic compounds. The presence of both bromine and amino groups enhances its reactivity, enabling selective functionalization for further derivatization. Its ester moiety offers additional flexibility for hydrolysis or transesterification reactions. The structural features of this compound make it valuable for constructing complex molecular frameworks, particularly in medicinal chemistry research targeting bioactive molecules. Its crystalline nature facilitates purification and characterization.
Ethyl 2-amino-4-bromo-1,3-benzothiazole-7-carboxylate structure
2092550-63-3 structure
Product Name:Ethyl 2-amino-4-bromo-1,3-benzothiazole-7-carboxylate
CAS No:2092550-63-3
MF:C10H9BrN2O2S
MW:301.159660100937
CID:5655042
PubChem ID:131254471
Update Time:2025-06-10

Ethyl 2-amino-4-bromo-1,3-benzothiazole-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2092550-63-3
    • EN300-27728442
    • ethyl 2-amino-4-bromo-1,3-benzothiazole-7-carboxylate
    • 7-Benzothiazolecarboxylic acid, 2-amino-4-bromo-, ethyl ester
    • Ethyl 2-amino-4-bromo-1,3-benzothiazole-7-carboxylate
    • Inchi: 1S/C10H9BrN2O2S/c1-2-15-9(14)5-3-4-6(11)7-8(5)16-10(12)13-7/h3-4H,2H2,1H3,(H2,12,13)
    • InChI Key: CVHHCOZSUNZZQO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C(=O)OCC)=C2C=1N=C(N)S2

Computed Properties

  • Exact Mass: 299.95681g/mol
  • Monoisotopic Mass: 299.95681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 93.4Ų

Experimental Properties

  • Density: 1.681±0.06 g/cm3(Predicted)
  • Boiling Point: 451.3±48.0 °C(Predicted)
  • pka: 0.50±0.30(Predicted)

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Additional information on Ethyl 2-amino-4-bromo-1,3-benzothiazole-7-carboxylate

Comprehensive Overview of Ethyl 2-amino-4-bromo-1,3-benzothiazole-7-carboxylate (CAS No. 2092550-63-3)

Ethyl 2-amino-4-bromo-1,3-benzothiazole-7-carboxylate (CAS No. 2092550-63-3) is a high-value heterocyclic compound widely utilized in pharmaceutical research, agrochemical development, and material science. Its unique benzothiazole core, coupled with functional groups like bromo and ethyl carboxylate, makes it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential in targeting kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutic scaffolds in drug discovery.

The compound’s structural features, including the 2-amino and 4-bromo substitutions, enhance its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Researchers increasingly explore its derivatives for cancer immunotherapy and neurodegenerative disease applications, addressing trending topics like precision medicine and AI-driven drug design. Its CAS No. 2092550-63-3 is frequently searched in databases like SciFinder and Reaxys, reflecting its industrial relevance.

From a synthetic perspective, Ethyl 2-amino-4-bromo-1,3-benzothiazole-7-carboxylate serves as a precursor for fluorescence probes and OLED materials, catering to advancements in bioimaging and optoelectronics. Its benzothiazole moiety is pivotal in designing small-molecule sensors for environmental monitoring, a hot topic in green chemistry initiatives. Analytical techniques like HPLC and NMR are critical for quality control, ensuring compliance with Good Manufacturing Practices (GMP).

Market trends indicate rising interest in custom synthesis of this compound, driven by pharmaceutical outsourcing and CRO/CMO collaborations. FAQs often revolve around its solubility (e.g., in DMSO or ethanol), storage conditions (typically 2–8°C), and scalability—key concerns for industrial applications. Regulatory compliance, such as REACH and FDA guidelines, further underscores its safe handling in R&D.

In summary, Ethyl 2-amino-4-bromo-1,3-benzothiazole-7-carboxylate (CAS No. 2092550-63-3) bridges multiple scientific domains, from medicinal chemistry to advanced materials. Its adaptability to modern high-throughput screening and computational modeling tools positions it as a cornerstone in next-generation innovation.

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